molecular formula C16H21N5O3 B7175789 N-(2,4-dimethoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrrolidine-1-carboxamide

N-(2,4-dimethoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B7175789
M. Wt: 331.37 g/mol
InChI Key: IVZZIQYYQIAOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a pyrrolidine ring, a triazole ring, and a dimethoxyphenyl group

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-23-13-5-6-14(15(8-13)24-2)19-16(22)21-7-3-4-12(21)9-20-11-17-10-18-20/h5-6,8,10-12H,3-4,7,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZZIQYYQIAOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCCC2CN3C=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Triazole Ring:

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the nucleophilic pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes or receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(1,2,3-triazol-1-ylmethyl)pyrrolidine-1-carboxamide: Similar structure but with a different triazole ring.

    N-(2,4-dimethoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrrolidine-1-carboxamide is unique due to the specific combination of the pyrrolidine ring, triazole ring, and dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.